molecular formula C12H16N2O3 B12974206 (Z)-tert-Butyl 3-(N'-hydroxycarbamimidoyl)benzoate

(Z)-tert-Butyl 3-(N'-hydroxycarbamimidoyl)benzoate

Cat. No.: B12974206
M. Wt: 236.27 g/mol
InChI Key: LWBNVSVNYMHAEP-UHFFFAOYSA-N
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Description

(Z)-tert-Butyl 3-(N’-hydroxycarbamimidoyl)benzoate is a chemical compound with a unique structure that includes a benzoate group, a hydroxycarbamimidoyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-Butyl 3-(N’-hydroxycarbamimidoyl)benzoate typically involves the reaction of 3-(N’-hydroxycarbamimidoyl)benzoic acid with tert-butyl alcohol under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid to facilitate esterification .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl 3-(N’-hydroxycarbamimidoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Z)-tert-Butyl 3-(N’-hydroxycarbamimidoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl 3-(N’-hydroxycarbamimidoyl)benzoate involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoate group can interact with enzymes or receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-tert-Butyl 3-(N’-hydroxycarbamimidoyl)benzoate is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and solubility. This structural feature can enhance its stability and make it more suitable for certain applications compared to its analogs .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]benzoate

InChI

InChI=1S/C12H16N2O3/c1-12(2,3)17-11(15)9-6-4-5-8(7-9)10(13)14-16/h4-7,16H,1-3H3,(H2,13,14)

InChI Key

LWBNVSVNYMHAEP-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)/C(=N/O)/N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC(=C1)C(=NO)N

Origin of Product

United States

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